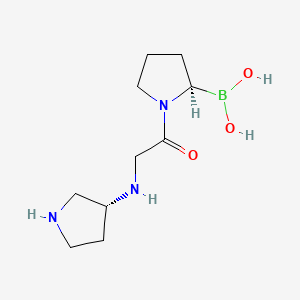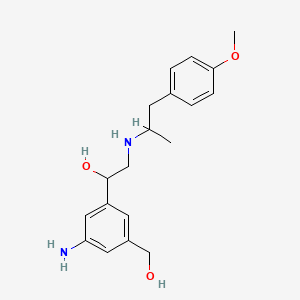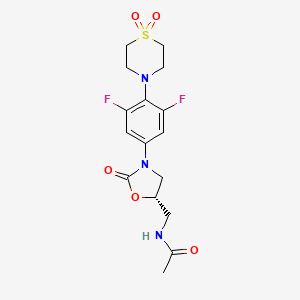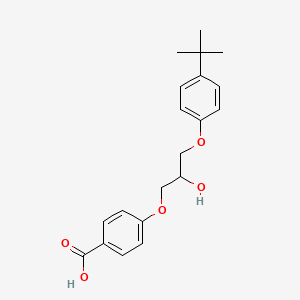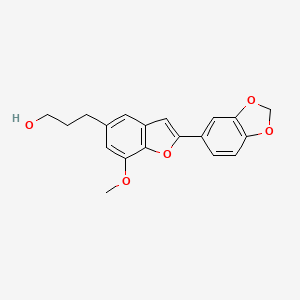
ユゲノール
説明
Egonol is a member of the class of 1-benzofurans . It has been isolated from Styrax agrestis and has a role as a plant metabolite .
Synthesis Analysis
Egonol derivatives have been synthesized and evaluated for their antimicrobial activities . An efficient method for the total synthesis of egonol in five steps via Sonogashira coupling reaction has been reported .
Molecular Structure Analysis
Egonol has a molecular formula of C19H18O5 . It is 1-benzofuran substituted by a methoxy group at position 7, a 1,3-benzodioxol-5-yl group at position 2 and a 3-hydroxypropyl group at position 5 .
Chemical Reactions Analysis
Eugenol, a compound similar to Egonol, readily undergoes double displacement reaction with Iron (III) chloride . It also reacts with bromine forms 1,3 – Dibromobutyl benzene and oxygen .
Physical And Chemical Properties Analysis
Egonol has a molecular weight of 326.3 g/mol . It is a weak acid which is soluble in organic solvents .
科学的研究の応用
抗菌特性
ユゲノールは、その抗菌特性について広く研究されてきました . ユゲノールは、抗真菌剤および抗菌剤として幅広い生物学的活性を示すことが明らかになっています . このため、ユゲノールは、さまざまな病気に対する治療の可能性を秘めた医薬品やその他の製品の潜在的な成分となっています .
抗炎症および抗酸化特性
ユゲノールは、抗炎症および抗酸化特性も示します . これらの特性により、ユゲノールは、炎症と酸化ストレスが重要な役割を果たす疾患の治療における潜在的な成分となります .
鎮痛特性
ユゲノールの鎮痛特性は、科学的研究で認められています . これは、ユゲノールが疼痛管理における潜在的な用途を有することを示唆しています .
抗癌特性
ユゲノールは、さまざまな研究で抗癌特性を示しています . ユゲノールは、ヒト肺癌の治療を目的とした医薬品を含む、さまざまな医薬品の潜在的な成分として、重要な科学研究の対象となっています .
抗寄生虫特性
ユゲノールは、抗寄生虫特性を持つことが分かっています . これは、ユゲノールが寄生虫感染症の治療における潜在的な用途を有することを示唆しています .
食品業界における用途
ユゲノールは、植物、穀物、果物、家畜の保管における食品保護剤として使用されます . その抗菌活性により、ユゲノールは食品業界で有用です .
エポキシ複合材料の製造
ユゲノールは、カップリング剤、エポキシモノマー、難燃剤、硬化剤、改質剤の成分として、エポキシ複合材料の製造に成功裏に使用されてきました . ユゲノールはまた、熱硬化性複合材料が環境に与える悪影響を軽減し、場合によっては生分解性を可能にしました .
美容における用途
ユゲノールは、抗菌、抗ウイルス、抗真菌、抗癌、抗炎症、抗酸化特性が知られているため、美容、医学、薬理学など、さまざまな分野で長い間使用されてきました .
これらは、科学研究におけるユゲノールの多くの用途のほんの一部です。 ユゲノールは、幅広い用途を持つ汎用性の高い化合物であり、現在も活発な研究分野となっています .
将来の方向性
Eugenol remains of great interest to researchers, since its multidirectional action allows it to be a potential component of drugs and other products with therapeutic potential against a range of diseases . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of eugenol . Therefore, eugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer .
作用機序
Target of Action
Egonol, also known as Eugenol, is a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . . This suggests that its targets may include ion channels or other components of the neuronal signaling machinery.
Mode of Action
The exact mechanism of action of Egonol is unknown. It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Research has also shown Egonol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It is believed that Egonol’s hydrophobic nature enables it to permeate the lipopolysaccharide of the Gram-negative bacterial plasma membrane and modifies the cell structure .
Biochemical Pathways
Egonol has been found to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and autophagy in studied cancer lines . It has also been shown to affect cancer cells as an antioxidant, preventing mutation, and as a pro-oxidant, influencing signal pathways and killing cancer cells . Furthermore, Egonol has been shown to suppress the PI3/AKT pathway and reduce MMP-2, which are involved in cell proliferation and metastasis .
Pharmacokinetics
As a volatile phenolic bioactive compound, it is likely to be rapidly absorbed and distributed throughout the body . More research is needed to fully understand the pharmacokinetics of Egonol.
Result of Action
At the molecular level, Egonol has been shown to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases . At the cellular level, Egonol has been shown to inhibit the growth of various types of cancer cells, including breast, cervical, lung, prostate, melanomas, leukemias, osteosarcomas, gliomas, etc .
生化学分析
Biochemical Properties
Egonol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines .
Cellular Effects
Egonol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Egonol exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLZBKQSLGCZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967474 | |
| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
530-22-3 | |
| Record name | Egonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 - 118 °C | |
| Record name | Egonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



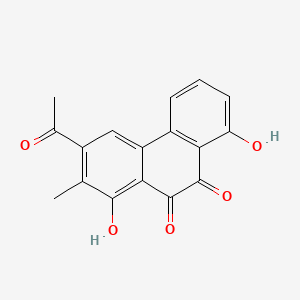
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
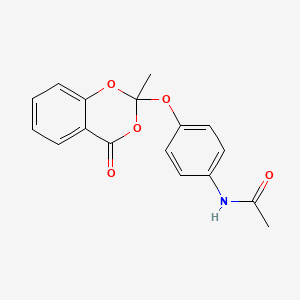
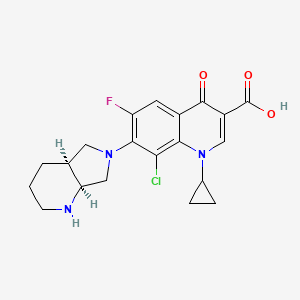
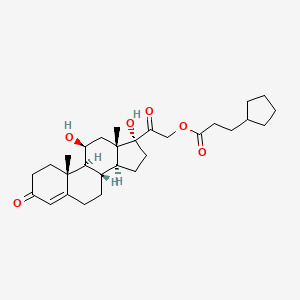
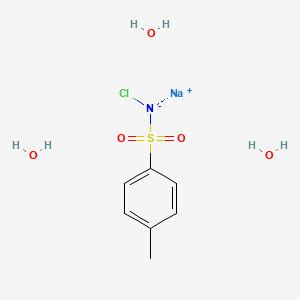
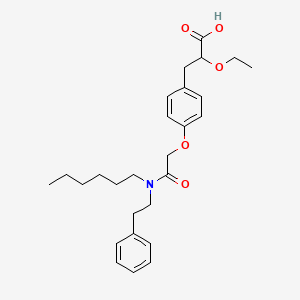
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)

